molecular formula C9H10BrNO2 B14120667 Methyl 2-(2-amino-5-bromophenyl)acetate CAS No. 1261618-73-8

Methyl 2-(2-amino-5-bromophenyl)acetate

Cat. No.: B14120667
CAS No.: 1261618-73-8
M. Wt: 244.08 g/mol
InChI Key: QYJYQICNXUBBGG-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-5-bromophenyl)acetate is a halogenated aromatic α-amino ester that serves as a versatile building block in medicinal and organic chemistry research. Its molecular structure, featuring both an amino group and a bromine atom on the phenyl ring, makes it a valuable intermediate for constructing complex heterocyclic frameworks and active pharmaceutical ingredients (APIs) . Researchers utilize this compound in cross-coupling reactions and nucleophilic substitutions, where the bromine atom acts as a handle for further functionalization, such as in Suzuki-Miyaura coupling to create biaryl structures common in many drug molecules . In pharmaceutical synthesis, this compound and its close analogs are key precursors in the development of therapeutic agents . The bromine and amino functional groups on the aromatic ring allow it to participate in interactions with biological targets, and its incorporation into peptide chains is a strategy to modulate the stability and binding affinity of therapeutic peptides through potential halogen bonding . From a synthetic chemistry perspective, the preparation of such compounds can involve esterification of the corresponding acid or photochemical bromination under controlled conditions . Standard purification techniques like recrystallization or chromatography ensure high purity, which is critical for research reproducibility . This compound is provided for research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

1261618-73-8

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(2-amino-5-bromophenyl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5,11H2,1H3

InChI Key

QYJYQICNXUBBGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

Procedure :
2-Amino-5-bromophenylacetic acid (1.0 mol) is refluxed with methanol (10 vol) and concentrated sulfuric acid (0.1 vol) for 12–24 hours. The mixture is neutralized with NaHCO$$_3$$, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).
Yield : 68–72%.

Key Data :

Parameter Value
Reaction Temperature 65–70°C
Catalyst H$$2$$SO$$4$$ (5 mol%)
Purity (HPLC) ≥98%

Limitations : Prolonged reaction times and sensitivity to over-esterification.

Bromination of Methyl 2-(2-Aminophenyl)acetate

Electrophilic Aromatic Substitution

Procedure :
Methyl 2-(2-aminophenyl)acetate (1.0 mol) is dissolved in acetic acid (5 vol). Bromine (1.2 mol) is added dropwise at 0–5°C. After stirring for 4 hours, the mixture is quenched with Na$$2$$S$$2$$O$$_3$$, extracted with DCM, and crystallized from ethanol.
Yield : 55–60%.

Optimization Insights :

  • Regioselectivity : Bromination occurs preferentially at the 5-position due to the directing effect of the amino group.
  • Side Products : 3-bromo isomer (≤5%) forms under excess Br$$_2$$.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Procedure :
Methyl 2-(2-amino-5-boronicacid-phenyl)acetate (1.0 mol), aryl bromide (1.1 mol), Pd(PPh$$3$$)$$4$$ (2 mol%), and K$$2$$CO$$3$$ (3.0 mol) are refluxed in dioxane/H$$_2$$O (3:1) for 6 hours. The product is isolated via extraction and column chromatography.
Yield : 75–80%.

Advantages :

  • Tolerates electron-withdrawing and donating groups on the aryl bromide.
  • Scalable to multi-gram quantities.

Reductive Amination of Keto Esters

Sodium Cyanoborohydride-Mediated Reduction

Procedure :
Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 mol) is hydrogenated at 50 psi H$$2$$ over 10% Pd/C in ethanol. After filtration, the nitro intermediate is reduced with NaBH$$4$$/AcOH to yield the target compound.
Yield : 65–70%.

Critical Parameters :

Parameter Optimal Range
H$$_2$$ Pressure 40–60 psi
Catalyst Loading 5–10 wt% Pd/C
Reaction Time 8–12 hours

Catalytic Asymmetric Synthesis

Chiral Ligand-Assisted Bromination

Procedure :
Methyl 2-(2-aminophenyl)acetate (1.0 mol) is treated with N-bromosuccinimide (1.1 mol) in the presence of (R)-BINAP (5 mol%) and CuBr (10 mol%) in acetonitrile at 25°C. Enantiomeric excess (ee) is achieved via chiral HPLC purification.
Yield : 50–55% (ee >90%).

Challenges :

  • High catalyst costs.
  • Limited scalability for industrial applications.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Esterification 68–72 ≥98 Moderate High
Bromination 55–60 95–97 High Moderate
Suzuki Coupling 75–80 ≥99 High Low
Reductive Amination 65–70 97–98 Moderate Moderate
Asymmetric Synthesis 50–55 ≥99 Low Low

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-5-bromophenyl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaS).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-5-bromophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-5-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its activity.

Comparison with Similar Compounds

Methyl 2-(2-amino-5-bromophenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-(2-bromophenyl)acetate: Lacks the amino group, making it less versatile in biochemical applications.

    Methyl 2-(2-amino-4-bromophenyl)acetate: The position of the bromine atom is different, which can affect its reactivity and interactions.

    Methyl 2-(2-amino-5-chlorophenyl)acetate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 2-(2-amino-5-bromophenyl)acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Intermediate Bromination : Start with 2-aminophenylacetate derivatives and introduce bromine at the 5-position using electrophilic substitution. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to minimize side reactions .
  • Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions. Monitor pH to prevent hydrolysis of the ester group .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic substitution pattern (e.g., para-bromine vs. ortho-amino groups). Compare chemical shifts with DFT-calculated values for validation .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can identify molecular ions (e.g., [M+H]+^+ at m/z 288.0) and fragmentation patterns. Cross-reference with databases like PubChem .
  • IR Spectroscopy : Detect functional groups (e.g., ester C=O at ~1740 cm1^{-1}, N-H stretch at ~3400 cm1^{-1}) to rule out hydrolysis or oxidation byproducts .

Q. What are the key considerations for purification and stability assessment under different storage conditions?

  • Methodology :

  • Storage : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and moisture uptake. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics .
  • Stability Indicators : Monitor color changes (yellowing indicates oxidation) and quantify impurities via LC-MS. Use TGA (thermogravimetric analysis) to evaluate thermal stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are critical?

  • Methodology :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve disorder in the bromophenyl ring using SHELXL for refinement .
  • Validation : Apply Rint_{int} (<5%) and GooF (0.9–1.1) metrics. Use PLATON to check for missed symmetry or twinning .
  • Visualization : Generate ORTEP-3 diagrams to highlight anisotropic displacement parameters and hydrogen-bonding networks .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystalline form?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N-H···O=C) using Etter’s notation (e.g., D(2)\text{D}(2) motifs). Calculate donor-acceptor distances (2.8–3.2 Å) and angles (>120°) .
  • DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries. Identify π-π stacking interactions using Mercury software .

Q. How should researchers address discrepancies between computational predictions and experimental data in molecular geometry?

  • Methodology :

  • Error Analysis : Quantify RMSD (root-mean-square deviation) between X-ray and DFT-optimized structures. Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations (AMBER force field) to account for thermal motion in crystallographic data .

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